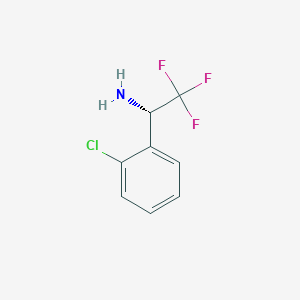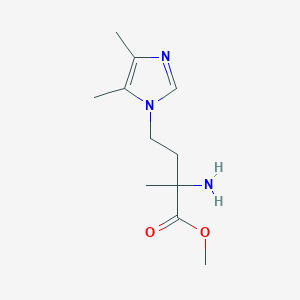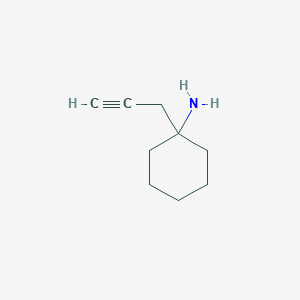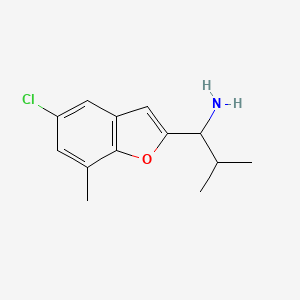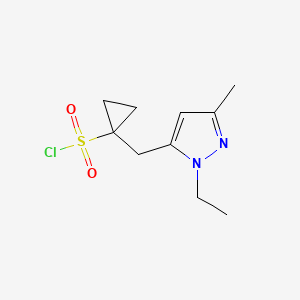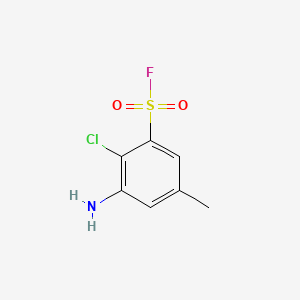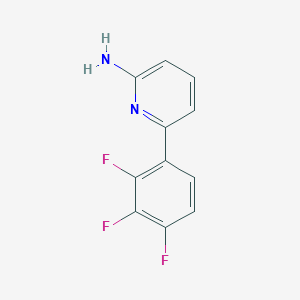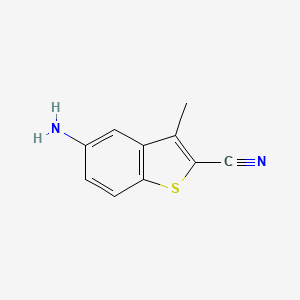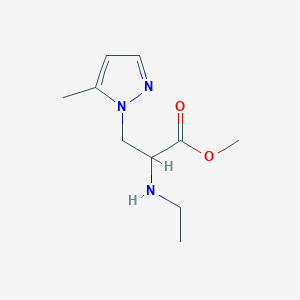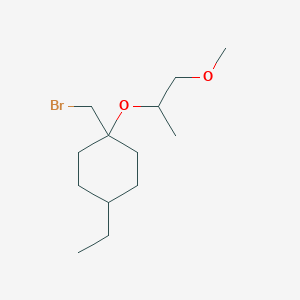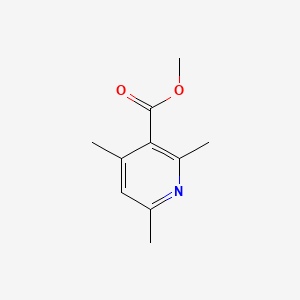
Methyl 2,4,6-trimethylnicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,6-trimethylnicotinate is an organic compound with the molecular formula C10H13NO2 It is a derivative of nicotinic acid, where the hydrogen atoms at positions 2, 4, and 6 on the pyridine ring are replaced by methyl groups, and the carboxyl group is esterified with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,6-trimethylnicotinate typically involves the esterification of 2,4,6-trimethylnicotinic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production scale and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,6-trimethylnicotinate can undergo various chemical reactions, including:
Oxidation: The methyl groups on the pyridine ring can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2,4,6-trimethylpyridine-3,5-dicarboxylic acid.
Reduction: Formation of 2,4,6-trimethylpyridine-3-methanol.
Substitution: Formation of halogenated derivatives such as 2,4,6-trimethyl-3-bromopyridine.
Applications De Recherche Scientifique
Methyl 2,4,6-trimethylnicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of Methyl 2,4,6-trimethylnicotinate involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades that lead to various biological effects, such as vasodilation or anti-inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl nicotinate: A simpler ester of nicotinic acid without the additional methyl groups.
Ethyl nicotinate: An ester of nicotinic acid with an ethyl group instead of a methyl group.
2,4,6-Trimethylnicotinic acid: The carboxylic acid precursor to Methyl 2,4,6-trimethylnicotinate.
Uniqueness
This compound is unique due to the presence of three methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural modification can enhance its lipophilicity and potentially improve its interaction with biological membranes and targets.
By understanding the properties and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C10H13NO2 |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
methyl 2,4,6-trimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-5-7(2)11-8(3)9(6)10(12)13-4/h5H,1-4H3 |
Clé InChI |
GSADSEZPBPZATN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=C1C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



